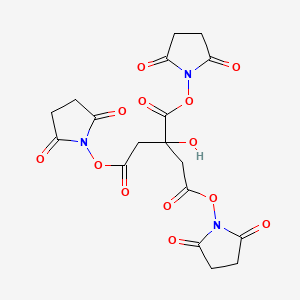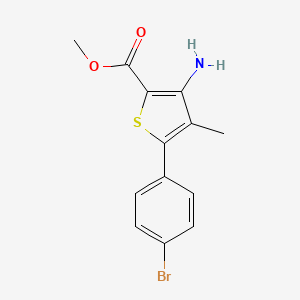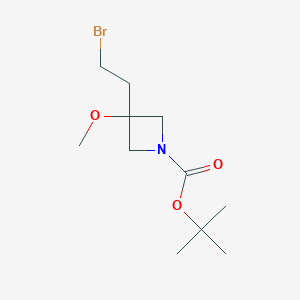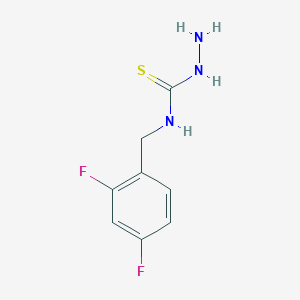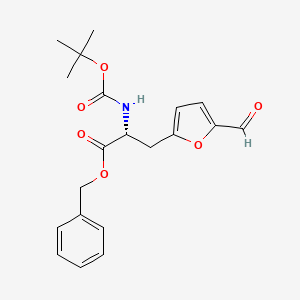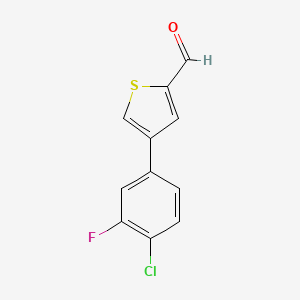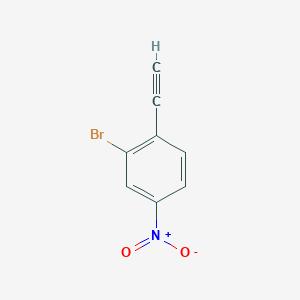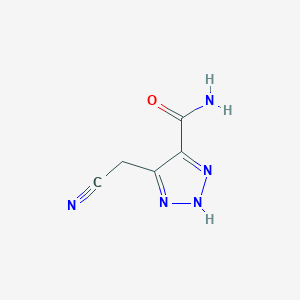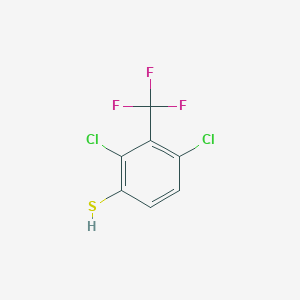
3-Bromo-2-(2,2-difluoroethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(2,2-difluoroethoxy)phenol is an organofluorine compound with the molecular formula C8H7BrF2O2 and a molecular weight of 253.04 g/mol . This compound is characterized by the presence of a bromine atom, two fluorine atoms, and an ethoxy group attached to a phenol ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Bromo-2-(2,2-difluoroethoxy)phenol involves several steps, typically starting with the bromination of a phenol derivative. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a catalyst. The difluoroethoxy group is then introduced through a nucleophilic substitution reaction using a suitable difluoroethoxy reagent . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Des Réactions Chimiques
3-Bromo-2-(2,2-difluoroethoxy)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a difluoroethoxyphenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Bromo-2-(2,2-difluoroethoxy)phenol is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organofluorine compounds.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate.
Industry: It is employed in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-(2,2-difluoroethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoroethoxy groups play a crucial role in binding to these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
3-Bromo-2-(2,2-difluoroethoxy)phenol can be compared with other similar compounds, such as:
3-Bromo-2-(2,2-difluoroethoxy)aniline: Similar structure but with an amine group instead of a phenol group.
3-Bromo-2-(2,2-difluoroethoxy)benzoic acid: Contains a carboxylic acid group instead of a phenol group.
2-Bromo-3,3,3-trifluoropropene: A related organofluorine compound with different functional groups. The uniqueness of this compound lies in its specific combination of bromine, difluoroethoxy, and phenol groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H7BrF2O2 |
|---|---|
Poids moléculaire |
253.04 g/mol |
Nom IUPAC |
3-bromo-2-(2,2-difluoroethoxy)phenol |
InChI |
InChI=1S/C8H7BrF2O2/c9-5-2-1-3-6(12)8(5)13-4-7(10)11/h1-3,7,12H,4H2 |
Clé InChI |
KESKXSHXQQJZMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)OCC(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid](/img/structure/B12860759.png)
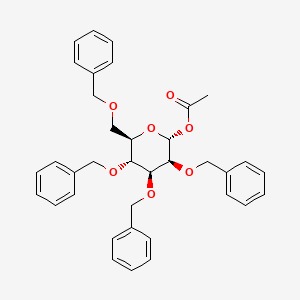
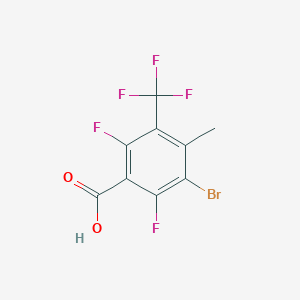
![2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12860784.png)
